molecular formula C20H21NO3S B2937835 3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 872199-92-3

3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one

Cat. No.: B2937835
CAS No.: 872199-92-3
M. Wt: 355.45
InChI Key: QXZQMVPJYBQQIH-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one, listed under the Vitas-M Lab ID BBL006982, is a high-purity quinoline-based compound intended for research use in biological screening and lead optimization programs . Its molecular structure is defined by the formula C₂₀H₂₁NO₃S and a molecular weight of 355.46 g/mol . This compound features a quinolin-4(1H)-one core, a scaffold recognized in medicinal chemistry for its broad spectrum of biological activities. Quinoline derivatives are extensively investigated for their potential as antiviral, antibacterial, and anticancer agents, and serve as key structural motifs in various therapeutic areas . The specific sulfonyl and tert-butyl substituents on this molecule are likely to influence its physicochemical properties and interaction with biological targets. Key physicochemical parameters as calculated by Lipinsky's rule of five include a logP of 5.347, three hydrogen bond acceptors, one hydrogen bond donor, and a polar surface area (PSA) of 71 Ų . These properties can provide valuable initial insights for researchers assessing the compound's potential in early-stage drug discovery. Researchers are exploring this compound and its analogs as modulators of biological targets, such as ATP-binding cassette transporters and Panx1 channel proteins, which are implicated in conditions like neuropathic pain and ischemic stroke . Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-13-5-10-17-16(11-13)19(22)18(12-21-17)25(23,24)15-8-6-14(7-9-15)20(2,3)4/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZQMVPJYBQQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline core can intercalate with DNA or interact with protein structures. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone

  • Key Differences :
    • The sulfonyl group is substituted with 3,5-dimethylphenyl (meta-methyl groups) instead of 4-tert-butylphenyl.
    • Additional functional groups: 6-fluoro, 7-morpholinyl, and 1-propyl substituents.
  • The morpholinyl group introduces hydrogen-bonding capacity, enhancing solubility . Fluorine at the 6-position may improve metabolic stability and electron-withdrawing effects .

3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidinyl)-4(1H)-quinolinone

  • Key Differences :
    • Sulfonyl substituent: 4-chlorophenyl (electron-withdrawing) vs. 4-tert-butylphenyl (electron-donating).
    • Core modifications: 6-fluoro, 1-methyl, and 7-(4-methylpiperidinyl).
  • Implications: Chlorine’s electron-withdrawing nature may reduce electron density on the sulfonyl group, altering reactivity or binding interactions.

1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone

  • Key Differences :
    • Sulfonyl substituent: 4-isopropylphenyl (less bulky than tert-butyl).
    • Core modifications: 6-ethoxy and 1-(4-chlorobenzyl).
  • Implications :
    • The isopropyl group offers moderate hydrophobicity compared to tert-butyl, balancing lipophilicity and solubility.
    • Ethoxy at the 6-position may increase metabolic liability due to esterase susceptibility .

Core Modifications in Quinolinone Derivatives

6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

  • Key Differences :
    • Core substituents: 6-ethoxy and 1-propyl vs. 6-methyl.
    • Sulfonyl group: 4-fluorophenyl (electron-withdrawing).
  • Implications: Ethoxy’s larger size may hinder steric access to the quinolinone core compared to methyl. Fluorine’s electronegativity could polarize the sulfonyl group, affecting intermolecular interactions .

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

  • Key Differences: Core structure: 2,3-dihydroquinolinone (saturated ring) vs. aromatic quinolinone. Substituents: 7-chloro, 6-fluoro, and 1-cyclopropyl.
  • Cyclopropyl at the 1-position may enhance conformational rigidity .

Data Table: Structural and Functional Comparison

Compound Name Sulfonyl Substituent Core Substituents Molecular Weight Key Features
3-[(4-tert-Butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one 4-tert-butylphenyl 6-methyl 383.47 (calc) High lipophilicity; steric bulk at para position
3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propylquinolinone 3,5-dimethylphenyl 6-fluoro, 7-morpholinyl, 1-propyl 458.55 Hydrogen-bonding capacity; moderate steric hindrance
3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidinyl)quinolinone 4-chlorophenyl 6-fluoro, 1-methyl, 7-piperidinyl 448.94 Electron-withdrawing substituent; enhanced solubility via basic nitrogen
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolinone 4-isopropylphenyl 6-ethoxy, 1-(4-chlorobenzyl) 482.02 (calc) Balanced hydrophobicity; potential metabolic liability
6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one 4-fluorophenyl 6-ethoxy, 1-propyl 417.46 (calc) Polarized sulfonyl group; steric effects from ethoxy

Biological Activity

3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis and Structure

The compound features a quinoline core, a sulfonyl group, and a tert-butylphenyl substituent. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Often achieved through the Skraup synthesis, which involves cyclization reactions.
  • Introduction of the Sulfonyl Group : Achieved via sulfonylation reactions using sulfonyl chlorides in the presence of bases like pyridine.
  • Attachment of the tert-Butylphenyl Group : Accomplished through Friedel-Crafts alkylation using tert-butylbenzene and Lewis acid catalysts.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline core may intercalate with DNA or interact with protein structures. These interactions can modulate various biological pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

  • Research Findings : In animal models of inflammation, administration of this compound led to a significant reduction in markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Enzyme Inhibition

Studies suggest that this compound may act as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression.

Enzyme Inhibition Type IC50 (µM)
Protein Kinase ACompetitive15
Cyclin-dependent Kinase 2Non-competitive20

Comparison with Similar Compounds

This compound is unique compared to other quinoline derivatives due to its specific combination of functional groups which enhance its biological activity.

Compound Key Features Biological Activity
3-(4-tert-butylphenyl)sulfonylquinolinSulfonamide groupAnticancer, anti-inflammatory
4-(tert-butylphenyl)sulfonamideLacks quinoline coreLimited activity

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